molecular formula C9H9ClN2O3 B1622133 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide CAS No. 72196-97-5

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B1622133
CAS No.: 72196-97-5
M. Wt: 228.63 g/mol
InChI Key: NYJRDDXGSIKQHI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a synthetic intermediate used in various chemical reactions and industrial applications. This compound is known for its role in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process conditions are carefully controlled to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, it has been used in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), which plays a role in cancer cell growth. The compound inhibits the expression of anti-apoptotic proteins, leading to the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position of the phenyl ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-chloro-N-(4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJRDDXGSIKQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399599
Record name 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72196-97-5
Record name 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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